![molecular formula C9H19NO4 B1337780 2-(N-Boc-aminooxy)-2-methylpropan-1-ol CAS No. 211812-04-3](/img/structure/B1337780.png)
2-(N-Boc-aminooxy)-2-methylpropan-1-ol
Overview
Description
2-(N-Boc-aminooxy)-2-methylpropan-1-ol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected aminooxy group attached to a 2-methylpropan-1-ol backbone
Mechanism of Action
Target of Action
It’s known that aminooxy compounds can selectively react with aldehydes and ketones . These targets play crucial roles in various metabolic processes .
Mode of Action
The compound’s mode of action involves its aminooxy group selectively reacting with aldehydes and ketones produced during certain metabolic processes . This selective reactivity allows the compound to influence these processes .
Biochemical Pathways
Given its reactivity with aldehydes and ketones, it’s likely that it impacts metabolic pathways involving these compounds .
Result of Action
Its ability to selectively react with aldehydes and ketones suggests it could influence cellular processes involving these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol typically involves the protection of an aminooxy group with a Boc group. One common method involves the reaction of 2-aminooxy-2-methylpropan-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-aminooxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, particularly with aldehydes and ketones to form oxime ethers.
Deprotection: The Boc group can be removed under acidic conditions to yield the free aminooxy compound.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Substitution: Aldehydes and ketones in the presence of mild acids or bases.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Substitution: Oxime ethers.
Deprotection: Free aminooxy compound.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol is in the synthesis of bioactive compounds. Its aminooxy group allows for the formation of oxime derivatives, which are crucial in drug discovery. For example, it can be used to synthesize inhibitors for various enzymes involved in disease pathways.
Case Study 1: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as an intermediate to create a series of oxime-based anticancer agents. The compounds exhibited significant cytotoxicity against several cancer cell lines, demonstrating the compound's potential in cancer therapy .
Drug Delivery Systems
The compound has also been explored for use in drug delivery systems due to its ability to form stable complexes with drugs, enhancing their solubility and bioavailability.
Case Study 2: Enhanced Drug Solubility
A research article highlighted the use of this compound in formulating a drug delivery system for poorly soluble drugs. The incorporation of this compound increased the solubility by over 50%, leading to improved therapeutic efficacy .
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. It can be employed to construct complex molecules through various coupling reactions.
Case Study 3: Synthesis of Heterocycles
A notable application involves its use in synthesizing heterocyclic compounds, which are vital in pharmaceuticals. A study demonstrated that using this compound as a precursor allowed for efficient assembly of diverse heterocycles with potential biological activity .
Table 2: Summary of Applications
Comparison with Similar Compounds
Similar Compounds
2-(N-Boc-aminooxy)acetic acid: Similar in structure but with an acetic acid backbone.
2-(N-Boc-aminooxy)-4-methylpentanoic acid: Features a longer carbon chain.
Bis-(N-Boc-aminooxy)-PEG3: Contains a polyethylene glycol spacer for increased solubility and stability.
Uniqueness
2-(N-Boc-aminooxy)-2-methylpropan-1-ol is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability provided by the Boc protecting group. This makes it particularly useful in applications requiring selective reactivity and protection.
Biological Activity
2-(N-Boc-aminooxy)-2-methylpropan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a Boc (tert-butyloxycarbonyl) protected amino group, which enhances its stability and solubility in biological systems. The presence of the aminooxy functional group suggests potential applications in bioorthogonal chemistry, particularly in targeting specific biomolecules.
The biological activity of this compound is primarily linked to its ability to form covalent bonds with various biomolecules, including proteins and nucleic acids. This reactivity can lead to the modulation of biological pathways, making it a candidate for drug development.
Key Mechanisms:
- Covalent Bond Formation : The aminooxy group can react with carbonyl-containing compounds, leading to the formation of stable adducts.
- Bioorthogonal Reactions : The compound can participate in bioorthogonal reactions, which are crucial for labeling and tracking biomolecules in live systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The mechanism involves disrupting cellular signaling pathways essential for cancer cell survival.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its role as an anti-inflammatory agent.
Case Studies
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Anticancer Activity Evaluation :
- A study assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging between 10 µM and 20 µM depending on the cell line tested.
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Anti-inflammatory Studies :
- In vitro experiments demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the modulation of immune responses.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGLEOIAQNHQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445705 | |
Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211812-04-3 | |
Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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